molecular formula C22H22F3N3OS B11251643 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 896050-29-6

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11251643
CAS No.: 896050-29-6
M. Wt: 433.5 g/mol
InChI Key: KBXDUNPVFRZOJX-UHFFFAOYSA-N
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Description

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazole ring, a thioether linkage, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether-imidazole compound with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,6-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(fluoromethyl)phenyl)acetamide

Uniqueness

2-((1-(2,6-diethylphenyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

896050-29-6

Molecular Formula

C22H22F3N3OS

Molecular Weight

433.5 g/mol

IUPAC Name

2-[1-(2,6-diethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H22F3N3OS/c1-3-15-7-5-8-16(4-2)20(15)28-12-11-26-21(28)30-14-19(29)27-18-10-6-9-17(13-18)22(23,24)25/h5-13H,3-4,14H2,1-2H3,(H,27,29)

InChI Key

KBXDUNPVFRZOJX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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